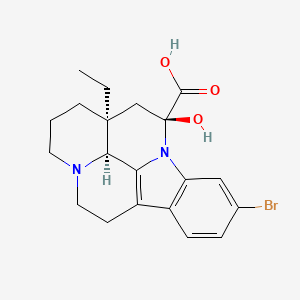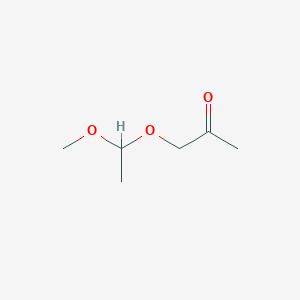
1-(1-Methoxyethoxy)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methoxyethoxy)propan-2-one is an organic compound with the molecular formula C6H12O3. It is a colorless liquid that is used in various industrial and scientific applications. The compound is known for its solvent properties and is often utilized in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1-Methoxyethoxy)propan-2-one can be synthesized through the reaction of propylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 40°C to 60°C and pressures of 1-2 atm. The catalyst used can be an acid or a base, depending on the desired reaction pathway.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methoxyethoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols or other reduced compounds.
Substitution: Results in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-(1-Methoxyethoxy)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a solvent for various biochemical reactions.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Methoxyethoxy)propan-2-one involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. Its molecular structure allows it to interact with both polar and non-polar compounds, making it a versatile solvent in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxypropan-2-ol: Similar in structure but lacks the ethoxy group.
Propylene glycol methyl ether: Another glycol ether with similar solvent properties.
Dipropylene glycol methyl ether: A related compound with a longer carbon chain.
Uniqueness
1-(1-Methoxyethoxy)propan-2-one is unique due to its specific combination of methoxy and ethoxy groups, which provide distinct solvent properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring a balance of polarity and reactivity.
Propiedades
Fórmula molecular |
C6H12O3 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
1-(1-methoxyethoxy)propan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(7)4-9-6(2)8-3/h6H,4H2,1-3H3 |
Clave InChI |
NBTQLOUZWNKCKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(OC)OCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene](/img/structure/B13780901.png)
![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)
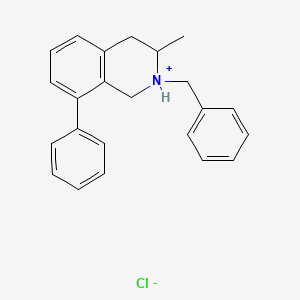
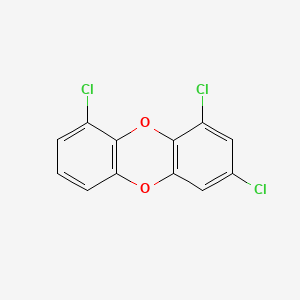

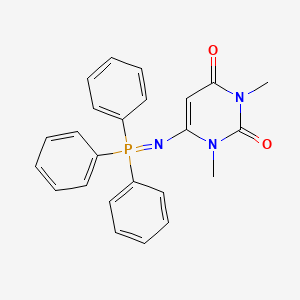
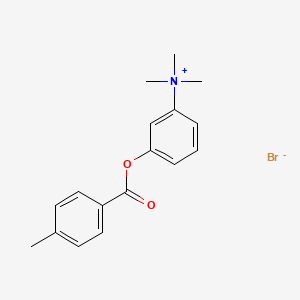
![N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine](/img/structure/B13780944.png)
![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)

